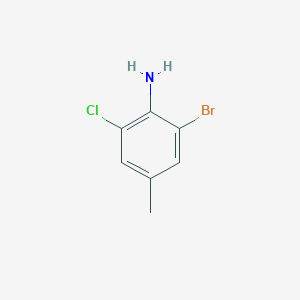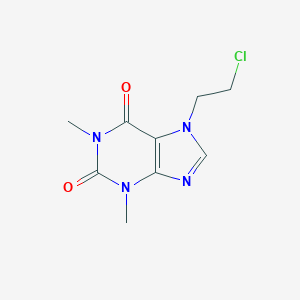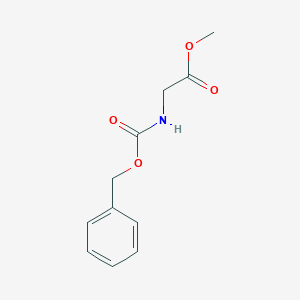
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone is a synthetic organic compound with a complex structure It belongs to the class of furan derivatives and is characterized by the presence of a tert-butylamino group, a methyl group, and a phenyl group attached to a furan ring
Vorbereitungsmethoden
The synthesis of 1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Addition of the Tert-butylamino Group: The tert-butylamino group can be added through a nucleophilic substitution reaction using tert-butylamine.
Methylation: The methyl group can be introduced using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and varying temperatures and pressures depending on the desired reaction.
Wissenschaftliche Forschungsanwendungen
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(5-(tert-Butylamino)-2-methyl-4-phenylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
2-(Tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone: This compound has a similar structure but differs in the presence of hydroxyl groups.
4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol: This compound has a methoxymethyl group instead of a furan ring.
Salbutamol Impurity K: This compound is structurally related but contains a chloro group and hydroxymethyl group.
Eigenschaften
CAS-Nummer |
197857-42-4 |
|---|---|
Molekularformel |
C17H21NO2 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
1-[5-(tert-butylamino)-2-methyl-4-phenylfuran-3-yl]ethanone |
InChI |
InChI=1S/C17H21NO2/c1-11(19)14-12(2)20-16(18-17(3,4)5)15(14)13-9-7-6-8-10-13/h6-10,18H,1-5H3 |
InChI-Schlüssel |
ZMAGVCIUDHSFLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
Kanonische SMILES |
CC1=C(C(=C(O1)NC(C)(C)C)C2=CC=CC=C2)C(=O)C |
Synonyme |
Ethanone, 1-[5-[(1,1-dimethylethyl)amino]-2-methyl-4-phenyl-3-furanyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromobenzo[d]oxazole](/img/structure/B172960.png)
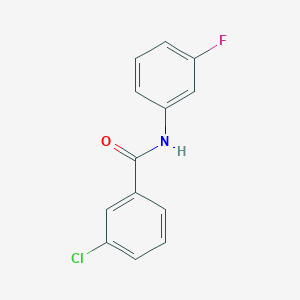

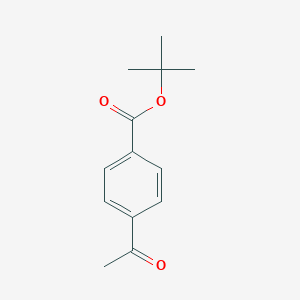
![1,5-Dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B172970.png)
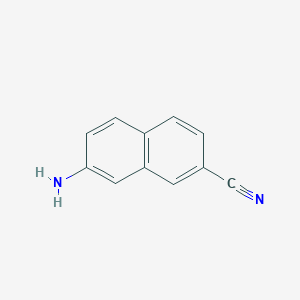
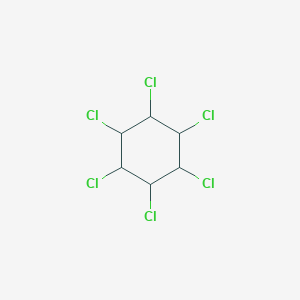
![Methyl 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B172975.png)
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B172976.png)

